

Dynamic PET/CT Imaging Protocols for Characterizing Fluciclovine Uptake in Breast Cancer

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Compound of Interest

Compound Name: *Fluciclovine*

Cat. No.: *B1672863*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

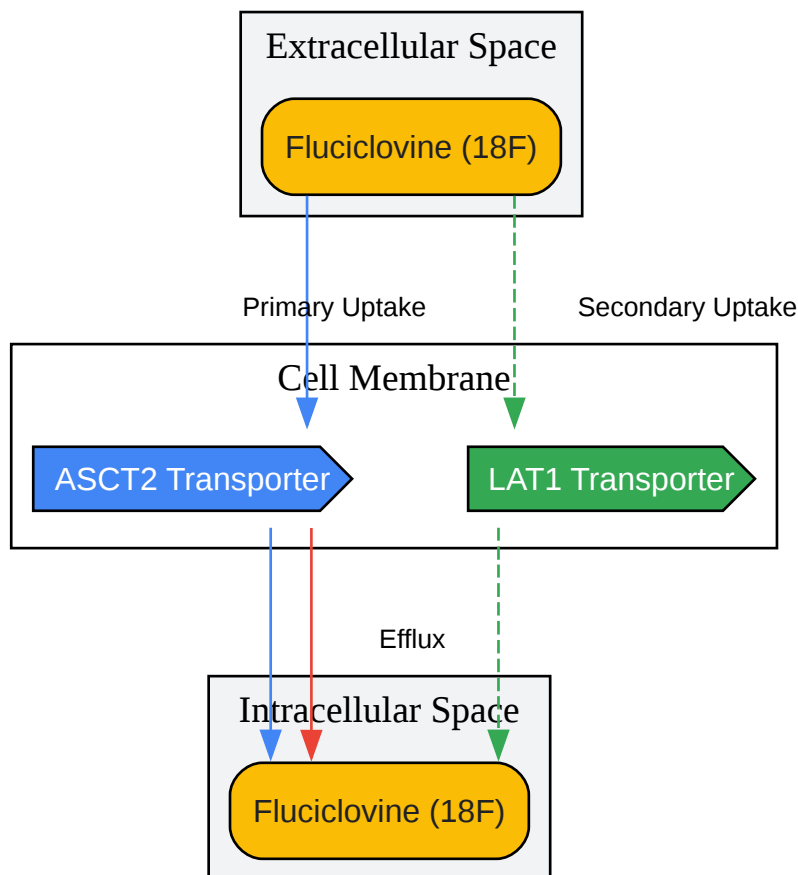
Introduction

Fluciclovine (^{18}F), a synthetic amino acid analog, is a radiotracer used in Positron Emission Tomography (PET) imaging. While initially approved for prostate cancer, its utility in other malignancies, including breast cancer, is an active area of research.[1][2][3] This document provides detailed application notes and protocols for the use of dynamic PET/CT imaging to characterize **Fluciclovine** uptake in breast cancer, aimed at researchers, scientists, and drug development professionals. Dynamic imaging allows for the quantitative assessment of radiotracer uptake and kinetics, providing insights into tumor biology and response to therapy.[4][5]

Signaling Pathway of Fluciclovine Uptake in Breast Cancer

Fluciclovine uptake in breast cancer cells is primarily mediated by amino acid transporters, with a significant role attributed to the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), and to a lesser extent, the L-type Amino Acid Transporter 1 (LAT1).[2][6] ASCT2 is a sodium-dependent transporter, while LAT1 is sodium-independent.[7][8] Studies have shown a significant correlation between **Fluciclovine** uptake and ASCT2 expression in breast cancer

cell lines.[2] The uptake is a reversible process, and **Fluciclovine** is not metabolized within the cell.[5][7]



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